An In-depth Technical Guide to Parathion-methyl-d6: Structure, Properties, and Application in Analytical Sciences
An In-depth Technical Guide to Parathion-methyl-d6: Structure, Properties, and Application in Analytical Sciences
This technical guide provides a comprehensive overview of Parathion-methyl-d6, a deuterated isotopologue of the organophosphate insecticide Parathion-methyl. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the chemical structure, physicochemical properties, and critical applications of this stable isotope-labeled standard. The causality behind experimental choices and the principles of robust analytical methodologies are emphasized throughout to ensure both scientific integrity and practical utility.
Introduction: The Role of Isotopically Labeled Standards in Modern Analysis
In the landscape of quantitative analytical chemistry, particularly in complex matrices such as environmental and biological samples, accuracy and precision are paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for quantification, largely due to its ability to mitigate matrix effects and variations in sample preparation and instrument response.[1] Parathion-methyl-d6 serves as an ideal internal standard for the analysis of Parathion-methyl, an organophosphate insecticide with significant environmental and toxicological implications.[2][3] By introducing a known quantity of the deuterated standard into a sample prior to extraction and analysis, any loss of the target analyte during the workflow can be accurately corrected, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior.[1]
Chemical Structure and Physicochemical Properties
Parathion-methyl-d6 is structurally identical to Parathion-methyl, with the exception of the six hydrogen atoms on the two methoxy groups being replaced by deuterium atoms. This substitution results in a molecular weight increase of approximately 6 Da, allowing for its differentiation from the native compound by mass spectrometry without significantly altering its chemical properties.
Caption: Chemical structure of Parathion-methyl-d6.
The key physicochemical properties of Parathion-methyl-d6 are summarized in the table below. These properties are largely extrapolated from its non-deuterated counterpart, Parathion-methyl.
| Property | Value | Source |
| Chemical Formula | C₈H₄D₆NO₅PS | [4] |
| Molecular Weight | 269.24 g/mol | [1][4] |
| CAS Number | 96740-32-8 | [1][4] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 35-36 °C (Parathion-methyl) | [6] |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 55-60 mg/L at 25 °C (Parathion-methyl) | [6] |
| Log P (Octanol-Water Partition Coefficient) | 2.86 (Parathion-methyl) | [6] |
| Vapor Pressure | 1.3 x 10⁻⁶ mmHg at 20 °C (Parathion-methyl) | [6] |
| Isotopic Purity | ≥98 atom % D | [1] |
Synthesis of Parathion-methyl-d6
While specific proprietary synthesis methods may vary, the synthesis of Parathion-methyl-d6 is analogous to the well-established Schrader synthesis for Parathion-methyl.[6] The key modification is the use of deuterated methanol (CD₃OD) as a starting material.
The probable synthetic route involves two main steps:
-
Formation of O,O-di(methyl-d3) phosphorodithioic acid: This is achieved by reacting phosphorus pentasulfide (P₂S₅) with deuterated methanol (CD₃OD).
-
Chlorination and subsequent reaction with sodium p-nitrophenate: The resulting dithiophosphoric acid is chlorinated to form the thiophosphoryl chloride intermediate. This intermediate is then reacted with sodium 4-nitrophenolate to yield Parathion-methyl-d6.
Caption: Probable synthetic pathway for Parathion-methyl-d6.
This synthetic approach ensures high isotopic incorporation and chemical purity, which are critical for its use as an analytical standard.
Analytical Methodology: Quantification of Parathion-methyl using Parathion-methyl-d6
The primary application of Parathion-methyl-d6 is as an internal standard for the accurate quantification of Parathion-methyl in various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[7][8]
Experimental Workflow: A Self-Validating System
The following diagram illustrates a typical workflow for the analysis of Parathion-methyl in an environmental water sample using Parathion-methyl-d6 as an internal standard. The inherent logic of this workflow is its self-validating nature; the consistent recovery of the internal standard across samples validates the consistency of the sample preparation process.
Caption: General analytical workflow for Parathion-methyl analysis.
Detailed Experimental Protocol: An Exemplar Method
The following protocol is a representative method for the determination of Parathion-methyl in water, adapted from established analytical procedures.[7][9]
1. Reagents and Standards:
-
Parathion-methyl analytical standard
-
Parathion-methyl-d6 internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
To a 100 mL water sample, add a precise volume of the Parathion-methyl-d6 internal standard solution to achieve a final concentration of 100 ng/L.
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Parathion-methyl from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Parathion-methyl: e.g., m/z 264 -> 109
-
Parathion-methyl-d6: e.g., m/z 270 -> 112
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Parathion-methyl to the peak area of Parathion-methyl-d6 against the concentration of Parathion-methyl.
-
The concentration of Parathion-methyl in the sample is then calculated from this calibration curve.
Metabolism and Toxicological Profile
The metabolism of Parathion-methyl is a critical aspect of its toxicology. The primary metabolic pathways involve oxidative desulfuration to the more toxic oxon analog, paraoxon-methyl, and detoxification through hydrolysis by esterases.[10][11]
Caption: Simplified metabolic pathway of Parathion-methyl.
Parathion-methyl is classified as a highly toxic compound.[4] Acute exposure can lead to cholinergic crisis due to the inhibition of acetylcholinesterase by its active metabolite, paraoxon-methyl.[5] Symptoms include nausea, vomiting, dizziness, and in severe cases, respiratory failure.[5] Chronic exposure has been associated with neurological effects.[5]
Safety and Handling
Parathion-methyl-d6, like its non-deuterated counterpart, is a hazardous substance and must be handled with extreme caution in a laboratory setting.
-
Hazard Classifications: Acutely toxic (oral, dermal, inhalation), flammable liquid and vapor, and very toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and respiratory protection.[4]
-
Handling: Use only in a well-ventilated area or in a fume hood. Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and locked place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
Parathion-methyl-d6 is an indispensable tool for the accurate and reliable quantification of Parathion-methyl in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry exemplifies a self-validating analytical approach, ensuring the highest level of data quality. A thorough understanding of its chemical properties, synthesis, and appropriate analytical application, coupled with stringent safety protocols, is essential for its effective and safe use in research and regulatory monitoring.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Methyl Parathion. U.S. Department of Health and Human Services, Public Health Service. [Link]
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de Oliveira, A. R. M., de Andrade, J. B., & de Souza, A. S. (2014). Direct determination of methyl parathion insecticide in rice samples by headspace solid-phase microextraction-gas chromatography-mass spectrometry. Pest Management Science, 70(12), 1947–1953. [Link]
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University of Hertfordshire. (n.d.). Pesticide Properties for Parathion-methyl. Agriculture & Environment Research Unit (AERU). [Link]
- Lee, S., Lee, H., Lee, Y., & Lee, E. K. (2011). Quantitative Analysis of Methyl Parathion Pesticides in a Polydimethylsiloxane Microfluidic Channel Using Confocal Surface-Enhanced Raman Spectroscopy. Journal of the Korean Physical Society, 58(5), 1335-1340.
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National Center for Biotechnology Information. (n.d.). Methyl Parathion. PubChem. [Link]
- Ravan, A., & Shah, S. S. (2012). Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes.
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de Oliveira, A. R. M., de Andrade, J. B., & de Souza, A. S. (2014). Direct determination of methyl parathion insecticide in rice samples by headspace solid-phase microextraction-gas chromatography-mass spectrometry. Pest Management Science, 70(12), 1947–1953. [Link]
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Wang, Y., et al. (2023). Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. Toxics, 11(10), 861. [Link]
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Veeprho. (n.d.). Parathion-Methyl-D6. [Link]
- de Oliveira, A. R. M., de Andrade, J. B., & de Souza, A. S. (2014). Direct determination of methyl parathion insecticide in rice samples by headspace solid-phase microextraction-gas chromatography-mass spectrometry. Pest Management Science, 70(12), 1947–1953.
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ResearchGate. (n.d.). Metabolic pathways of methyl parathion. [Link]
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National Center for Biotechnology Information. (n.d.). Proposed Metabolic Pathways of Methyl Parathion. [Link]
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